3-Fluoro-2-methylbenzyl bromide

Physicochemical property Lipophilicity Electronic effect

3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1), also known as 1-(bromomethyl)-3-fluoro-2-methylbenzene, is a halogenated benzyl derivative with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol. It is a bifunctional building block, featuring a reactive benzylic bromide site for nucleophilic substitution or cross-coupling, alongside a 3-fluoro and 2-methyl substitution pattern that dictates its unique physicochemical and electronic properties, including a predicted XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 0 Ų.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 500912-14-1
Cat. No. B1306100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylbenzyl bromide
CAS500912-14-1
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)CBr
InChIInChI=1S/C8H8BrF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
InChIKeyKIVGYOYBHWKBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1): Technical Specifications and Procurement Baseline


3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1), also known as 1-(bromomethyl)-3-fluoro-2-methylbenzene, is a halogenated benzyl derivative with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol [1]. It is a bifunctional building block, featuring a reactive benzylic bromide site for nucleophilic substitution or cross-coupling, alongside a 3-fluoro and 2-methyl substitution pattern that dictates its unique physicochemical and electronic properties, including a predicted XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 0 Ų [1]. The compound is commercially available at a 97% purity grade (typical), with a reported refractive index of 1.5525 .

Procurement Risk Analysis: Why 3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1) Cannot Be Replaced by Simple Analogs


The specific 2-methyl, 3-fluoro substitution pattern on the benzyl bromide core is not arbitrary; it is a critical determinant of electronic character, steric environment, and ultimately, reactivity and biological target engagement [1]. Using a generic alternative, such as unsubstituted benzyl bromide, a 2-methylbenzyl bromide (CAS 89-92-9), or a 3-fluorobenzyl bromide (CAS 456-41-7), will result in a different molecular scaffold with altered lipophilicity and electron density on the aromatic ring. This directly impacts the structure-activity relationship (SAR) of downstream compounds, as demonstrated in multiple drug discovery programs where subtle changes in the benzyl moiety's substitution profoundly affect potency and selectivity [2]. For instance, the precise 3-fluoro, 2-methyl arrangement has been specifically optimized in advanced leads for aspartyl protease and ROCK kinase inhibition, and any deviation would invalidate the established SAR and likely abolish the desired biological activity [2].

Quantitative Differentiation Guide: 3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1) vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Electronic Profile vs. 2-Methylbenzyl bromide

The introduction of a fluorine atom at the 3-position of 2-methylbenzyl bromide results in a quantifiable change in lipophilicity and electron density, key parameters in medicinal chemistry optimization. The predicted XLogP3-AA value for 3-fluoro-2-methylbenzyl bromide is 2.9, compared to an experimental LogP of 3.3 for the non-fluorinated 2-methylbenzyl bromide (CAS 89-92-9) [1]. This -0.4 LogP difference is significant, as it indicates reduced lipophilicity and can improve metabolic stability and reduce off-target binding in drug candidates. Furthermore, the presence of the electron-withdrawing fluorine atom alters the reactivity of the benzylic bromide center in nucleophilic substitution reactions .

Physicochemical property Lipophilicity Electronic effect Drug design

Comparative Synthetic Utility: Predicted Reactivity in Nucleophilic Substitution

The presence of a fluorine atom meta to the benzylic bromide group in 3-fluoro-2-methylbenzyl bromide is expected to modulate the rate of nucleophilic substitution. Density Functional Theory (DFT) calculations on a series of substituted benzyl bromides have established a strong correlation between Hammett substituent constants and activation parameters [1]. Based on the Hammett σmeta value for fluorine (+0.34), 3-fluoro-2-methylbenzyl bromide is predicted to react faster than the unsubstituted benzyl bromide in SN2 reactions, as it stabilizes the partial negative charge developing on the benzylic carbon in the transition state. The 2-methyl group introduces a steric factor, making the overall reactivity profile distinct from both unsubstituted and purely electron-donating substituted analogs [1][2].

Organic synthesis Reactivity Nucleophilic substitution DFT calculation

Biological Target Engagement: Activity-Differentiating Substituent in ROCK Inhibition

The 3-fluoro-2-methylbenzyl moiety is not a generic placeholder but a deliberate structural feature in potent ROCK inhibitors. A derivative, 8-acetyl-1-(3-fluoro-2-methylbenzyl)-3-(6-methoxy-5-(1H-pyrazol-4-yl)pyridin-2-yl)-1,3,8-triazaspiro[4.5]decan-2-one, demonstrated an IC50 of less than 3 nM against ROCK [1]. This is a direct outcome of a structure-activity relationship (SAR) campaign where the specific 3-fluoro-2-methylbenzyl substitution was selected over other benzyl variants to achieve optimal potency and selectivity [2]. The precise spatial and electronic environment created by the 3-fluoro-2-methyl motif is essential for high-affinity binding to the kinase active site.

Kinase inhibition ROCK Lead optimization SAR

Crystallographically Validated Target Engagement in Aspartyl Protease Inhibition

The 3-fluoro-2-methylbenzyl group has been crystallographically confirmed to bind to the active site of the aspartyl protease renin [1]. In the co-crystal structure (PDB ID: 3OOT), the inhibitor 2-(3-fluoro-2-methylbenzyl)-4-methyl-1-phenyl-3-(piperazin-1-ylcarbonyl)-1H-indol-5-ol is observed making key hydrophobic and hydrogen bond interactions, with the 3-fluoro-2-methylbenzyl moiety occupying a specific hydrophobic pocket [1]. Furthermore, this compound was optimized for use in high-throughput screening assays and was found to be an inhibitor of aspartyl proteases . The structural data provides a definitive, atomic-level rationale for why this precise substitution pattern is required; it is not merely a synthetic handle but an integral component of the pharmacophore responsible for target recognition and binding.

Aspartyl protease Renin X-ray crystallography Fragment-based drug design

Recommended Application Scenarios for 3-Fluoro-2-methylbenzyl bromide (CAS 500912-14-1) Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry for CNS and Cardiovascular Targets

This compound is an ideal intermediate for the synthesis and optimization of drug candidates targeting the central nervous system (CNS) and cardiovascular system. Its improved lipophilicity (XLogP3-AA = 2.9) compared to non-fluorinated analogs makes it particularly suitable for crossing the blood-brain barrier, while the fluorine atom can enhance metabolic stability [1]. The validated use of this moiety in potent ROCK and renin inhibitors supports its application in lead series aiming for high target affinity and selectivity [2][3].

Scaffold-Hopping and SAR Exploration in Kinase and Protease Programs

The 3-fluoro-2-methylbenzyl bromide serves as a powerful tool for scaffold-hopping and SAR exploration around established kinase (e.g., ROCK) and aspartyl protease (e.g., renin) pharmacophores [1]. Its unique substitution pattern, which has been co-crystallized with a target protein, allows researchers to systematically probe the effects of halogen and methyl substitution on potency, selectivity, and physicochemical properties. This facilitates the generation of novel intellectual property around core scaffolds [1][2].

Synthesis of Complex Building Blocks via Late-Stage Functionalization

The highly reactive benzylic bromide makes 3-fluoro-2-methylbenzyl bromide an excellent partner for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi) and nucleophilic substitutions [1]. Its predicted enhanced reactivity, based on the electron-withdrawing fluorine substituent, can be leveraged to achieve higher yields and milder reaction conditions compared to simpler benzyl bromides. This makes it a valuable late-stage functionalization handle for introducing the 3-fluoro-2-methylphenyl motif into complex molecular architectures [1].

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening

Due to its documented optimization for high-throughput screening and its ability to inhibit aspartyl proteases, this compound is a strong candidate for fragment-based drug discovery campaigns [1]. It can be used to generate focused libraries of fragments for screening against a variety of aspartyl proteases or other target classes. The crystallographic evidence of its binding mode provides a solid starting point for structure-guided fragment elaboration [2].

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